Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate

Catalog No.
S15844088
CAS No.
M.F
C15H22ClN3O2
M. Wt
311.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidi...

Product Name

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate

IUPAC Name

ethyl 4-(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3,3-dimethylbutanoate

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

InChI

InChI=1S/C15H22ClN3O2/c1-4-21-13(20)7-15(2,3)10-19-6-5-12-11(9-19)8-17-14(16)18-12/h8H,4-7,9-10H2,1-3H3

InChI Key

IJUFPFSGQWGIJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)CN1CCC2=NC(=NC=C2C1)Cl

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate is a chemical compound characterized by its complex structure, which includes a pyrido-pyrimidine moiety. The compound has a molecular formula of C15H22ClN3O2 and a molecular weight of 311.81 g/mol. It features a chloro group at the 2-position of the pyrido ring and an ethyl ester functional group. This compound is classified under pyridopyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Including:

  • Nucleophilic substitution: The chloro group can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Esterification: The ethyl ester can react with alcohols in the presence of an acid catalyst to form new esters.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding acid and alcohol.

These reactions make it a versatile compound for further synthetic modifications.

Pyridopyrimidine derivatives, including Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate, have been studied for their biological activities. They exhibit various pharmacological effects such as:

  • Antimicrobial activity: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer properties: Certain pyridopyrimidine compounds have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.
  • Antiviral effects: Research indicates that some similar compounds may possess antiviral properties.

The specific biological activity of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate requires further investigation to establish its efficacy and mechanism of action.

Synthesis of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate typically involves multi-step organic synthesis techniques. Common methods may include:

  • Formation of the pyrido-pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Chlorination: Introducing the chloro substituent at the desired position on the pyrido ring using chlorinating agents.
  • Esterification: Reacting the resulting acid with ethanol in the presence of a catalyst to form the ethyl ester.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate has potential applications in:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting various diseases.
  • Research: As a tool in biochemical studies to explore mechanisms of action related to pyridopyrimidine derivatives.

Its unique structure may provide insights into novel therapeutic pathways.

Interaction studies involving Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding:

  • Mechanisms of action: How this compound interacts at a molecular level with target proteins.
  • Synergistic effects: Potential combinations with other compounds that enhance its biological activity.

Such studies are essential for advancing its development as a therapeutic agent.

Several compounds share structural similarities with Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate. Here are some notable examples:

Compound NameCAS NumberKey Features
Tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate635698-56-5Contains two chloro groups; potential for enhanced reactivity
Tert-butyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate1056934-87-2Similar core structure; different substituents
Methyl 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-D]pyrimidin)]benzoateNot specifiedDifferent heterocyclic framework; potential for diverse biological activity

These compounds highlight the diversity within pyridopyrimidine derivatives while showcasing the unique aspects of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate in terms of its specific substituents and potential applications in drug discovery.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Exact Mass

311.1400546 g/mol

Monoisotopic Mass

311.1400546 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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